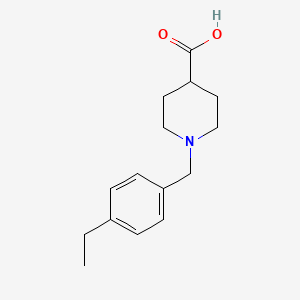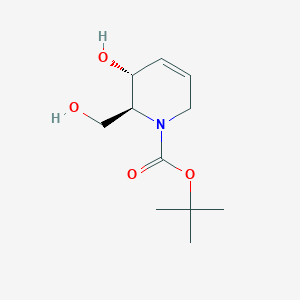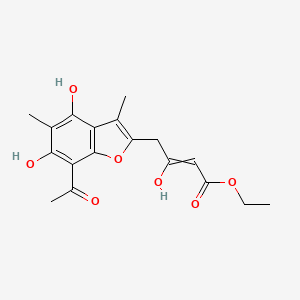
4-(7-Acetyl-4,6-dihydroxy-3,5-dimethylbenzofuran-2-yl)-3-hydroxy-2-butenoic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(7-Acetyl-4,6-dihydroxy-3,5-dimethylbenzofuran-2-yl)-3-hydroxy-2-butenoic acid ethyl ester is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of a benzofuran ring, acetyl group, and multiple hydroxyl groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Acetyl-4,6-dihydroxy-3,5-dimethylbenzofuran-2-yl)-3-hydroxy-2-butenoic acid ethyl ester typically involves multi-step organic reactions. The process begins with the formation of the benzofuran ring, followed by the introduction of acetyl and hydroxyl groups under controlled conditions. Common reagents used in these reactions include acetyl chloride, dimethyl sulfate, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(7-Acetyl-4,6-dihydroxy-3,5-dimethylbenzofuran-2-yl)-3-hydroxy-2-butenoic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
4-(7-Acetyl-4,6-dihydroxy-3,5-dimethylbenzofuran-2-yl)-3-hydroxy-2-butenoic acid ethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-(7-Acetyl-4,6-dihydroxy-3,5-dimethylbenzofuran-2-yl)-3-hydroxy-2-butenoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(7-Acetyl-4,6-dihydroxy-3,5-dimethylbenzofuran-2-yl)-2-(1-hydroxyethylidene)-3-oxobutyric acid ethyl ester
- 4-(7-Acetyl-4,6-dihydroxy-3,5-dimethylbenzofuran-2-yl)-2-(1-hydroxyethylidene)-3-oxobutyric acid
Uniqueness
Compared to similar compounds, 4-(7-Acetyl-4,6-dihydroxy-3,5-dimethylbenzofuran-2-yl)-3-hydroxy-2-butenoic acid ethyl ester stands out due to its unique combination of functional groups and structural features
Properties
CAS No. |
55649-37-1 |
|---|---|
Molecular Formula |
C18H20O7 |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
ethyl 4-(7-acetyl-4,6-dihydroxy-3,5-dimethyl-1-benzofuran-2-yl)-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C18H20O7/c1-5-24-13(21)7-11(20)6-12-8(2)14-16(22)9(3)17(23)15(10(4)19)18(14)25-12/h7,20,22-23H,5-6H2,1-4H3 |
InChI Key |
CBAMZUJPKNRJSN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(CC1=C(C2=C(O1)C(=C(C(=C2O)C)O)C(=O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


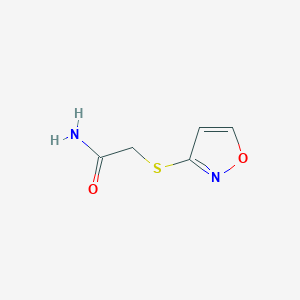
![2,3-Diaza-7-silaspiro[4.5]decane (9CI)](/img/structure/B13803437.png)
![[(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea](/img/structure/B13803439.png)
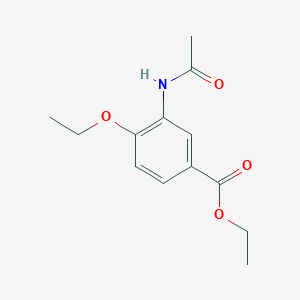

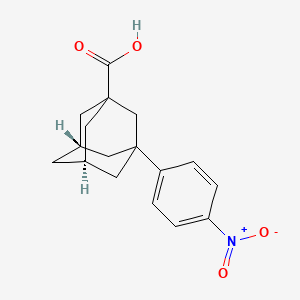

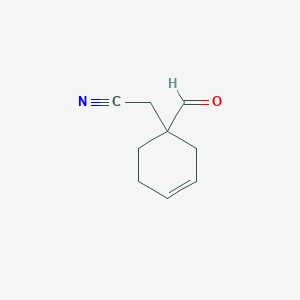
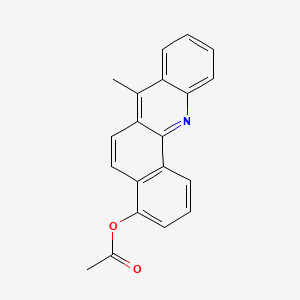
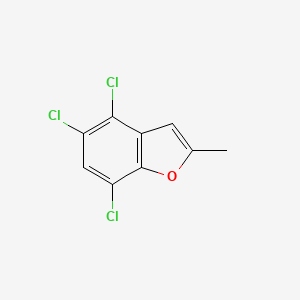
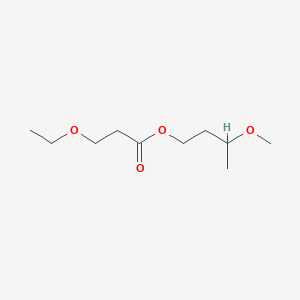
![disodium;6-(2,3-dibromopropanoylamino)-3-[[5-(2,3-dibromopropanoylamino)-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B13803514.png)
